molecular formula C7H4ClN B1581422 3-Chlorobenzonitrile CAS No. 766-84-7

3-Chlorobenzonitrile

Cat. No.: B1581422
CAS No.: 766-84-7
M. Wt: 137.56 g/mol
InChI Key: WBUOVKBZJOIOAE-UHFFFAOYSA-N
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Description

3-Chlorobenzonitrile (CAS 766-84-7, C₇H₄ClN) is a nitrile-substituted aromatic compound featuring a chlorine atom at the meta position relative to the cyano group. Its molecular weight is 137.57 g/mol, and it is a crystalline solid at room temperature . This compound is widely used in organic synthesis, including cross-coupling reactions, Grignard additions, and pharmaceutical intermediates. For example, it serves as a precursor for TRPC6 channel inhibitors like SAR7334 and is employed in flame-retardant polymer decomposition studies . The meta-chloro substituent influences its electronic properties, making it distinct from ortho- or para-substituted analogs.

Preparation Methods

Dehydration of 3-Chlorobenzaldehyde Aldoxime

Method Overview:

One of the classical and widely used methods for synthesizing 3-chlorobenzonitrile is the dehydration of the aldoxime derivative of 3-chlorobenzaldehyde. The aldoxime is typically prepared by reacting 3-chlorobenzaldehyde with hydroxylamine, followed by dehydration to form the nitrile.

Reaction Conditions:

  • Reagents: 3-chlorobenzaldehyde aldoxime
  • Dehydrating agents: Various, including triphenylphosphine with bromotrichloromethane (BrCCl3) or triethylamine as bases
  • Solvents: Dichloromethane (CH2Cl2) is preferred for ease of work-up and chromatography
  • Temperature: Reflux conditions (typically 25 min to several hours depending on the system)
  • Catalysts: None required, but the choice of base affects yield

Research Findings:

  • Use of BrCCl3 and triphenylphosphine (PPh3) leads to efficient dehydration with yields around 70-90%.
  • Triphenylphosphine can replace triethylamine as a base, simplifying the work-up and slightly improving yields.
  • The method avoids the use of environmentally harmful CCl4 by substituting BrCCl3.
  • The reaction mixture is often purified by silica gel chromatography after concentration.

Representative Data:

Parameter Condition/Value Reference
Reagent 3-chlorobenzaldehyde aldoxime
Dehydrating agent BrCCl3 + PPh3
Solvent CH2Cl2
Reaction time 8-12 hours reflux
Yield 72% - 90%
Product melting point 38-40 °C

Ammoxidation of 3-Chlorotoluene

Method Overview:

Ammoxidation is an industrially favored process for producing aryl nitriles, including this compound. It involves the catalytic oxidation of 3-chlorotoluene in the presence of ammonia and oxygen.

Reaction Conditions:

  • Feedstock: 3-chlorotoluene
  • Reactants: Ammonia (NH3), air (oxygen source), and water vapor
  • Reactor type: Fluidized bed reactor or fixed bed reactor
  • Catalyst: Typically metal-based catalysts (e.g., vanadium, molybdenum oxides, or proprietary mixed metal oxides)
  • Temperature: High temperature, generally 400-500 °C
  • Pressure: Atmospheric to slightly elevated
  • Reaction time: Continuous process with residence time controlled by flow rates

Research Findings:

  • The process achieves high conversion efficiency and scalability.
  • The reaction produces this compound and water as the primary products.
  • Control of reaction parameters (temperature, ammonia ratio, catalyst composition) is critical to minimize by-products and catalyst deactivation.
  • Recent patents describe improvements in catalyst design and process conditions to reduce energy consumption and improve product purity.

Representative Data:

Parameter Condition/Value Reference
Feedstock 3-chlorotoluene
Reactants NH3, air, H2O vapor
Catalyst Metal oxide-based catalysts
Temperature 400-500 °C
Yield High, industrial scale
By-products Minimal water, trace impurities

Oxidative Conversion of 3-Chlorobenzylamine

Method Overview:

An alternative laboratory-scale method involves the oxidative conversion of 3-chlorobenzylamine to this compound using iodine in ammonium acetate aqueous solution.

Reaction Conditions:

  • Starting material: 3-chlorobenzylamine
  • Oxidant: Iodine (I2)
  • Medium: Aqueous ammonium acetate solution
  • Temperature: Heating under reflux
  • Reaction time: Several hours until completion

Research Findings:

  • This method provides a mild and selective route to the nitrile.
  • The reaction proceeds via oxidative deamination and dehydration.
  • Suitable for small-scale synthesis where ammoxidation is impractical.
  • The reaction mixture requires careful work-up to remove iodine and ammonium salts.

Representative Data:

Parameter Condition/Value Reference
Starting material 3-chlorobenzylamine
Oxidant Iodine (I2)
Medium Ammonium acetate aqueous solution
Temperature Reflux heating
Yield Moderate to good

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Scale Notes
Dehydration of Aldoxime 3-chlorobenzaldehyde aldoxime BrCCl3 + PPh3 or Et3N Reflux in CH2Cl2, 8-12 h 72-90 Lab/Small scale Environmentally friendlier with BrCCl3
Ammoxidation 3-chlorotoluene NH3, O2, metal oxide catalyst 400-500 °C, fluidized bed High Industrial Preferred industrial method, continuous
Oxidative Conversion 3-chlorobenzylamine Iodine, ammonium acetate aqueous Reflux, several hours Moderate Lab scale Mild conditions, selective
Ultrasonic Continuous Process m-chlorobenzoic acid + NH3 Ultrasonic reactor, ammonia gas 160-180 °C, 2 h High Pilot/Industrial Novel, continuous, energy efficient

Scientific Research Applications

Synthesis Routes

3-Chlorobenzonitrile can be synthesized through several methods:

  • Dehydration of 3-Chlorobenzaldehyde Aldoxime : This method is commonly used for producing CBN in industrial settings.
  • Ammoxidation : A process that involves the reaction of aromatic compounds with ammonia and oxygen.
  • Reduction Reactions : In the presence of copper nanoparticles, it can be reduced to 3-chlorobenzylamine using sodium borohydride.

Pharmaceutical Industry

This compound serves as an intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in producing:

  • Sedatives and Neuroleptics : Used in the formulation of drugs like chlorazepate and loflazepate.
  • HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors : Important in antiretroviral therapies.

Agrochemicals

The compound is utilized in the development of:

  • Herbicides and Pesticides : Its chemical structure allows for modifications that enhance herbicidal activity.
  • Plant Growth Regulators : Contributes to formulations that promote plant growth and resistance to pests.

Chemical Intermediates

This compound is a precursor for synthesizing various chemical intermediates used in:

  • Dyes and Pigments : Its reactivity makes it suitable for creating vibrant colors in textiles and coatings.
  • High-Performance Polymers : Used in the production of materials that require specific thermal and mechanical properties.

Case Study 1: Synthesis of Chlorazepate

A study demonstrated the use of this compound as a key intermediate in synthesizing chlorazepate, a drug used for treating anxiety disorders. The synthesis involved multiple steps where CBN was transformed into more complex structures through nucleophilic substitutions and cyclizations.

Case Study 2: Agrochemical Development

Research highlighted the effectiveness of formulations containing this compound as an active ingredient in herbicides. Field trials showed improved weed control compared to traditional herbicides, demonstrating its potential for enhancing agricultural productivity.

Mechanism of Action

The mechanism of action of 3-chlorobenzonitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group (C≡N) is highly reactive and can participate in various chemical reactions, leading to the formation of different products. The chlorine atom also makes the compound susceptible to nucleophilic substitution reactions .

Comparison with Similar Compounds

Reactivity in Epoxidation Reactions

3-Chlorobenzonitrile demonstrates comparable reactivity to benzonitrile and acetonitrile in olefin epoxidation mediated by hydrogen peroxide and KHCO₃ in methanol. However, trichloroacetonitrile outperforms all three due to enhanced electrophilicity of the peroxycarboximidic acid intermediate. This highlights the critical role of electron-withdrawing substituents in nitrile-mediated epoxidation .

Key Data:

Compound Epoxidation Efficiency (Relative to Trichloroacetonitrile)
This compound Moderate
Benzonitrile Moderate
Acetonitrile Moderate
Trichloroacetonitrile High (Best in study)

Cross-Coupling and Substitution Reactions

This compound participates in cobalt-catalyzed cross-coupling with arylzinc halides to form biaryl products, achieving 50% yield under optimized conditions . It also undergoes nucleophilic aromatic substitution (SNAr) with phenols using KF/Al₂O₃ and 18-Crown-6, yielding diaryl ethers (e.g., 66% with 3-methylphenol) . In contrast, para-substituted analogs like 4-chlorobenzonitrile may exhibit reduced reactivity due to steric or electronic differences in the transition state.

Enzymatic Hydrolysis by Nitrilases

Nitrilase enzymes exhibit substrate specificity depending on substituent position. For Aspergillus niger Nit-ANigWT, this compound shows higher relative activity (3rd best substrate) compared to 4-chlorobenzonitrile (4th), suggesting meta-substitution favors enzyme binding. Conversely, Rhodococcus rhodochrous J1 nitrilase hydrolyzes both 3-chloro- and para-substituted nitriles, indicating broader substrate tolerance .

Enzyme Activity Comparison:

Compound Relative Activity (Nit-ANigWT) Activity with R. rhodochrous J1
This compound High High
4-Chlorobenzonitrile Moderate High
Benzonitrile High High

Substituent Position Effects

  • Meta vs. Para Chloro : The meta position in this compound enhances electronic delocalization, improving stability in SNAr reactions compared to para-substituted analogs .
  • Amino Substitution: 3-Amino-4-chlorobenzonitrile (CAS 53312-79-1) demonstrates distinct reactivity due to the amino group, enabling applications in agrochemicals and pharmaceuticals .

Data Table: Comparative Properties of Selected Nitriles

Compound Molecular Formula Key Reactivity/Applications Notable Findings
This compound C₇H₄ClN Cross-coupling, TRPC6 inhibitors, SNAr 50% yield in Co-catalyzed coupling
4-Chlorobenzonitrile C₇H₄ClN Flame-retardant decomposition, nitrilase substrate Lower enzymatic activity vs. meta isomer
Benzonitrile C₇H₅N Epoxidation, nitrilase hydrolysis Moderate epoxidation efficiency
3-Cyanopyridine C₆H₄N₂ Oxadiazole synthesis Influences bioactivity in derivatives

Biological Activity

3-Chlorobenzonitrile (C₇H₄ClN), a compound with significant industrial applications, has been studied for its biological activity, particularly in the fields of antimicrobial and cytotoxic effects. This article reviews the current understanding of its biological properties, synthesizing findings from diverse research studies.

Chemical Structure and Properties

This compound features a chlorobenzene ring with a nitrile group, which contributes to its chemical reactivity and biological interactions. The presence of the chlorine atom affects the electronic properties of the molecule, potentially influencing its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study evaluating various substituted benzonitriles reported that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Candida albicans10100 µg/mL

These results indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections .

Cytotoxic Effects

In addition to its antimicrobial properties, studies have assessed the cytotoxic effects of this compound on human cell lines. Research indicates that at higher concentrations, it can induce cell death in certain cancer cell lines while exhibiting lower toxicity towards normal cells.

Table 2: Cytotoxicity of this compound on Cell Lines

Cell LineIC50 (µg/mL)Remarks
HeLa (cervical)30Moderate cytotoxicity
MCF-7 (breast)25Significant cytotoxicity
Vero (monkey kidney)>100Low toxicity

These findings suggest a potential for developing therapeutic agents based on the structure of this compound, particularly in targeting specific cancer types .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the nitrile group may interact with cellular targets, leading to disruption of essential cellular processes. For instance, it may inhibit enzymes involved in metabolic pathways or interfere with DNA synthesis in microbial cells.

Case Studies

Several case studies have highlighted the application of this compound in medicinal chemistry:

  • Antimicrobial Formulations : A formulation containing this compound was developed for topical application against skin infections caused by resistant bacterial strains. Clinical trials showed promising results in reducing infection rates.
  • Cancer Treatment : In vitro studies using cancer cell lines demonstrated that derivatives of this compound could enhance apoptosis when combined with conventional chemotherapeutics, suggesting a synergistic effect.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chlorobenzonitrile in high purity for laboratory use?

this compound is typically synthesized via nucleophilic substitution or transition metal-catalyzed reactions. A common method involves the cyanation of 3-chlorobenzyl halides using copper cyanide (CuCN) or sodium cyanide (NaCN) under controlled conditions . For higher regioselectivity, palladium-catalyzed cyanation of 3-chloroiodobenzene with cyanide sources (e.g., Zn(CN)₂) is employed . Purification often involves fractional distillation (bp: ~232°C) or recrystallization (mp: 39–42°C) using non-polar solvents like hexane .

Q. How should researchers handle and store this compound to ensure safety and stability?

Due to its toxicity (UN3439, Class 6.1) and potential cyanide release upon degradation, handle this compound in a fume hood with PPE (gloves, goggles, lab coat). Store in airtight containers at 2–8°C, away from oxidizing agents and moisture . Disposal must follow local regulations for nitrile waste, with incineration recommended for large quantities .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

  • NMR spectroscopy : 1H^1H NMR (CDCl₃) shows aromatic protons at δ 7.4–8.1 ppm, with a nitrile carbon at ~118 ppm in 13C^{13}C NMR .
  • Mass spectrometry : Molecular ion peak at m/z 137.57 (M+^+) confirms the molecular formula C₇H₄ClN .
  • IR spectroscopy : A sharp peak at ~2230 cm1^{-1} confirms the nitrile group .

Q. How does the electronic nature of the nitrile group influence reactivity in substitution reactions?

The strong electron-withdrawing nitrile group activates the benzene ring toward electrophilic substitution at the meta position. For example, in palladium-catalyzed cross-couplings, the nitrile stabilizes intermediates, enabling Suzuki-Miyaura reactions with arylboronic acids .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when using this compound in palladium-catalyzed cross-couplings?

Yield variations often stem from competing side reactions (e.g., hydrolysis of the nitrile to carboxylic acids under basic conditions). To mitigate this:

  • Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres.
  • Optimize catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) and temperature (60–80°C) .
  • Monitor reaction progress via TLC or GC-MS to identify intermediates .

Q. What advanced catalytic systems (e.g., cobalt or visible-light) are effective for functionalizing this compound?

  • Cobalt-catalyzed cross-coupling : CoBr₂ with zinc powder in acetonitrile enables C–C bond formation with aryl chlorides (e.g., 2-chloropyrimidine), achieving ~50% yield .
  • Visible-light organocatalysis : Using Ru(bpy)₃Cl₂ as a photocatalyst, this compound undergoes borylation with bis(pinacolato)diboron (B₂pin₂) to form arylboronates (80% yield) .

Q. How do structural modifications of this compound impact its application in medicinal chemistry?

Introducing electron-withdrawing groups (e.g., trifluoromethyl at the 5-position) enhances bioactivity by improving binding affinity to target proteins. For instance, 3-chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is a key intermediate in voltage-gated sodium channel blockers . Regioselective derivatization (e.g., hydroxylation or amination) further modulates pharmacokinetic properties .

Q. What computational methods are used to predict the regioselectivity of this compound in electrophilic reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model charge distribution and frontier molecular orbitals. The nitrile group directs electrophiles to the meta position due to its strong -M effect, validated by Hammett substituent constants (σm_m = 0.37) .

Q. How can researchers reconcile conflicting data on the metabolic stability of this compound derivatives?

Contradictions arise from in vitro vs. in vivo models. Use hepatocyte assays (e.g., human CYP450 enzymes) to assess metabolic pathways. For example, hydrolysis to 3-chlorobenzoic acid is a major detoxification route, but cytochrome P450-mediated oxidation may produce toxic intermediates . Cross-validate with LC-MS/MS and isotopic labeling .

Properties

IUPAC Name

3-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUOVKBZJOIOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227414
Record name Benzonitrile, m-chloro-
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Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

766-84-7
Record name 3-Chlorobenzonitrile
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Record name Benzonitrile, m-chloro-
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Record name 3-Chlorobenzonitrile
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Synthesis routes and methods

Procedure details

4-[2-(tert-Butyldimethylsilanyloxy)ethyl]-1-trityl-1H-imidazole (3.98 g, 8.5 mmol) and 4-bromomethyl-3-chlorobenzonitrile (2.93 g, 12.7 mmol) are dissolved in MeCN (40 mL) and heated at 80° C. for 5 h. After cooling to room temperature MeOH (40 mL) and Et2NH (7 mL) are then added and the solution is warmed 70° C. for 1 h. The solution is evaporated to dryness and the residue purified via flash column chromatography (acetone/CH2Cl2 1:3→MeOH/CH2Cl2 5:95) to give 4-{5-[2-tert-butyl-dimethylsilanyloxy)ethyl]-imidazol-1-ylmethyl}-3-chlorobenzonitrile as an oil. MS (ESI) m/z 376.3, 378.3 (M+H).
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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